![molecular formula C15H16N4O4S2 B2479123 5-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-16-6](/img/structure/B2479123.png)
5-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H16N4O4S2 and its molecular weight is 380.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound 5-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide and related structures have been explored in various synthetic pathways to yield a variety of functionalized heterocyclic compounds. Research demonstrates the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines through reactions involving different amines and catalysts, highlighting the compound's versatility in creating primary and secondary amide derivatives with potential for diverse chemical applications (Peterlin-Mašič et al., 2000).
Biological Activity
Compounds derived from thiazolo[3,2-a]pyrimidine structures have shown significant biological activities, including antimicrobial properties. A study on the synthesis and antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides revealed that these compounds exhibit more activity than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa, with one compound notably inhibiting the growth of all test strains of microorganisms more effectively than streptomycin and metronidazole (Kolisnyk et al., 2015).
Antitumor and Antibacterial Agents
Further applications include the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. These compounds have undergone evaluation for their in vitro activity against various human tumor cell lines, demonstrating significant efficacy, in some cases surpassing the standard drug doxorubicin. The derivatives have also shown high activity against Gram-positive and Gram-negative bacteria, marking them as promising candidates for drug development (Hafez et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the β3-adrenergic receptor . This receptor plays a crucial role in the regulation of heart rate and the relaxation of smooth muscle tissues.
Mode of Action
As a β3-adrenergic receptor agonist , the compound binds to and activates this receptor . This activation triggers a series of intracellular events, leading to the relaxation of smooth muscle tissues.
Biochemical Pathways
The activation of the β3-adrenergic receptor leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation .
Result of Action
The activation of the β3-adrenergic receptor by this compound leads to the relaxation of smooth muscle tissues. This can have therapeutic effects in conditions such as overactive bladder .
Properties
IUPAC Name |
5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S2/c16-25(22,23)11-3-1-10(2-4-11)5-6-17-13(20)12-9-18-15-19(14(12)21)7-8-24-15/h1-4,9H,5-8H2,(H,17,20)(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPSGBPQKBAKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

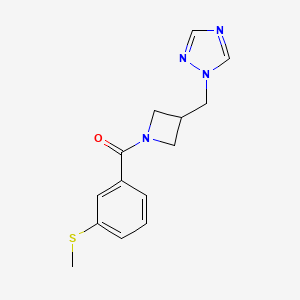
![N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2479046.png)

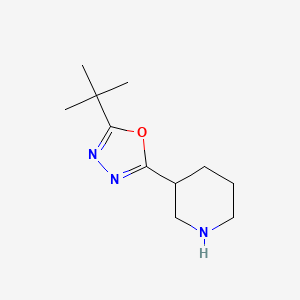
![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2479051.png)
![Ethyl ([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B2479053.png)
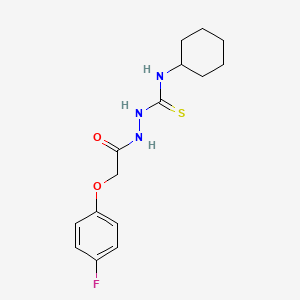
![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2479055.png)
![N-(2-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2479056.png)
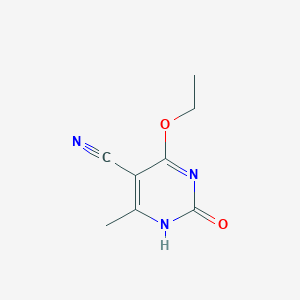

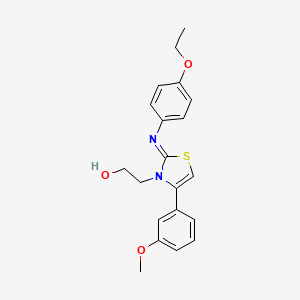
![1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2479063.png)
